cis-8-Heptadecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

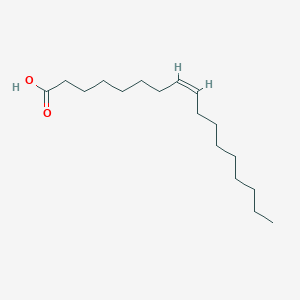

Cis-8-heptadecenoic acid is a heptadecenoic acid in which the double bond is located at the 8-9 position and has Z configuration. It is a heptadecenoic acid and a straight-chain fatty acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cis-8-heptadecenoic acid has the molecular formula C17H32O2 and a molecular weight of approximately 268.4 g/mol. Its structure features a double bond located between the 8th and 9th carbon atoms in a straight-chain configuration, which is critical for its biological activity .

Nutritional Applications

2.1 Dietary Fatty Acids

This compound is part of the fatty acid profile in various natural oils and fats. Research indicates that it may play a role in influencing lipid metabolism and cardiovascular health. A study on serum fatty acids revealed associations between specific fatty acids and early-onset coronary artery disease, highlighting the importance of monitoring dietary intake of such compounds .

2.2 Functional Foods

The incorporation of this compound into functional food products is being explored due to its potential health benefits, including anti-inflammatory properties. Its presence in certain plant oils suggests that it could enhance the nutritional profile of food products aimed at improving heart health .

Pharmaceutical Applications

3.1 Anticancer Properties

Recent studies have investigated the effects of various fatty acids, including this compound, on cancer cell proliferation. For instance, research on non-small cell lung cancer (NSCLC) indicated that certain fatty acids may inhibit cell growth and promote apoptosis in cancer cells . This suggests potential applications for this compound as an adjunct therapy in cancer treatment.

3.2 Bioactive Compounds

This compound has been studied for its bioactive properties, which may contribute to its therapeutic potential. The compound's role as a signaling molecule in cellular processes is an area of ongoing research, particularly in understanding how it affects metabolic pathways related to disease .

Industrial Applications

4.1 Biochemical Production

In industrial biotechnology, this compound is utilized in the synthesis of various biochemical compounds through fermentation processes. For example, genetically modified strains of Yarrowia lipolytica have been employed to optimize the production of this fatty acid for use in biofuels and biodegradable materials .

4.2 Cosmetic Industry

The cosmetic industry also recognizes the utility of this compound due to its emollient properties. It is incorporated into skincare formulations to improve texture and moisture retention, making it a valuable ingredient in personal care products.

Table 1: Fatty Acid Profile in Various Studies

| Fatty Acid | Source | Concentration (%) | Health Implications |

|---|---|---|---|

| C17:0 | Ruminant Oils | 19.71 ± 0.42 | Antiproliferative effects on cancer cells |

| C17:1 | Fermented Products | 31.62 ± 1.15 | Potential heart health benefits |

| C18:0 | Plant Oils | 10.02 ± 0.24 | Anti-inflammatory properties |

Case Study: Impact on Cancer Cell Lines

A study focused on the impact of this compound on PC-9 non-small cell lung cancer cells demonstrated significant inhibition of cell proliferation at varying concentrations, suggesting its potential as a therapeutic agent . The study highlighted dose-dependent effects and alterations in fatty acid composition that could influence treatment outcomes.

Propriétés

Formule moléculaire |

C17H32O2 |

|---|---|

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

(Z)-heptadec-8-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9- |

Clé InChI |

ZBIGLIMGCLJKHN-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCC(=O)O |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCC(=O)O |

SMILES canonique |

CCCCCCCCC=CCCCCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.